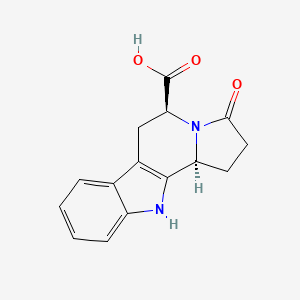

Cuscutamine

Description

Historical Context of Natural Product Isolation and Initial Characterization of Cuscutamine

The history of natural products in medicine is extensive, with traditional knowledge often paving the way for the discovery of novel chemical entities. e-bookshelf.de The process of isolating a single chemical compound from a complex natural source is a significant challenge for chemists, often involving tedious and time-consuming purification steps. nih.gov Historically, the characterization of these isolated compounds relied on classical methods of chemical degradation, with modern structure elucidation not becoming prominent until the mid-20th century. youtube.comnih.gov

This compound was first isolated in 1982 by Irikawa and his team from the fruit of a Clerodendrum species. sid.ir Following its initial discovery, the alkaloid has also been identified and isolated from various species of the parasitic plant genus Cuscuta, including Cuscuta chinensis, Cuscuta reflexa, and Cuscuta auralis. sid.irtropicalplantresearch.comresearchgate.net The genus Cuscuta, commonly known as dodder, has a long history of use in traditional medicine, which has spurred phytochemical investigations into its constituent compounds. tropicalplantresearch.comd-nb.info

The initial characterization and subsequent studies of this compound have revealed discrepancies in the reported analytical data and optical rotations. sid.ir This has led to some uncertainty regarding its precise stereochemical structure. sid.ir Modern phytochemical analysis of Cuscuta species involves the extraction of chemical constituents, followed by separation and characterization using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and other spectral analyses to determine the exact structure of compounds like this compound. biocrick.comnih.gov For instance, a 2018 study reported the first full assignment of spectroscopic data for two this compound epimers, (-)-(13S)-Cuscutamine and (+)-(13R)-Cuscutamine, isolated from Cuscuta auralis. mcmaster.ca

Table 1: Timeline and Sources of this compound Isolation

| Year | Source Organism(s) | Key Findings | Reference(s) |

| 1982 | Clerodendrum fruit | First isolation of this compound. | sid.ir |

| 2004 | Cuscuta chinensis | This compound isolated along with other compounds during a search for new estrogenic compounds. | mcmaster.ca |

| 2018 | Cuscuta auralis | Isolation and full spectroscopic data assignment for (-)-(13S)-Cuscutamine and (+)-(13R)-Cuscutamine. | mcmaster.ca |

| Multiple Reports | Cuscuta reflexa | Identified as a phytochemical constituent in various studies. | tropicalplantresearch.comresearchgate.netresearchgate.net |

Significance of Indolo[2,3-α]quinolizine Alkaloids in Chemical Biology and Medicinal Chemistry Research

This compound is a member of the indolo[2,3-α]quinolizine (also known as indoloquinolizidine) family of alkaloids. This structural motif is a core component of many natural products, such as corynantheine (B231211) alkaloids, and is of significant interest to both academic researchers and the pharmaceutical industry due to a wide spectrum of biological activities. mcmaster.ca

The indole (B1671886) nucleus itself is considered a "pharmacophore," a molecular feature that is crucial for a molecule's pharmacological activity. tropicalplantresearch.com The incorporation of this structure into the rigid tetracyclic framework of indolo[2,3-α]quinolizine results in compounds with diverse and potent biological effects. Research has demonstrated that alkaloids from this class exhibit a broad range of activities, including:

Analgesic and anti-inflammatory properties.

Antihypertensive and antiarrhythmic effects.

Anticancer and cytotoxic activity.

Antiviral, antibacterial, and antifungal actions.

Anticonvulsant and antidepressant potential.

These varied bioactivities highlight the potential of indolo[2,3-α]quinolizine alkaloids as lead compounds for the development of new drugs for a variety of diseases, from cancer to neurodegenerative disorders. mcmaster.ca The specific three-dimensional arrangement, or stereochemistry, of these molecules is often critical to their biological function, which has fueled extensive research into enantioselective synthesis methods to produce specific isomers for biological evaluation. mcmaster.ca The mechanism of action for many of these alkaloids involves interaction with key biological targets like ion channels and cellular receptors. mcmaster.ca

Table 2: Reported Biological Activities of the Indolo[2,3-α]quinolizine Alkaloid Class

| Biological Activity | Potential Therapeutic Application | Reference(s) |

| Analgesic, Anti-inflammatory | Pain and inflammation management | mcmaster.ca |

| Antihypertensive, Antiarrhythmic | Cardiovascular diseases | mcmaster.ca |

| Anticancer | Oncology | mcmaster.ca |

| Antiviral, Antibacterial, Antifungal | Infectious diseases | mcmaster.ca |

| Neuroprotective | Neurodegenerative disorders | mcmaster.ca |

| Anticonvulsant, Antidepressant | Central nervous system disorders | tropicalplantresearch.com |

Overview of Current Academic Research Landscape on this compound

The current research landscape for this compound is dominated by efforts in synthetic organic chemistry. The intriguing structure of the molecule and its potential biological relevance have made it an attractive target for total synthesis. mcmaster.ca Academic groups are focused on developing novel and efficient synthetic routes to construct its complex tetracyclic framework. mcmaster.caresearchgate.net

A significant portion of this research is dedicated to asymmetric synthesis, which aims to produce a single, specific stereoisomer of this compound. mcmaster.ca This is crucial because different stereoisomers of a molecule can have vastly different biological activities. One notable approach involves a diastereoselective intramolecular Pictet-Spengler reaction, which has been used to achieve a concise, three-step synthesis of (+)-Cuscutamine. mcmaster.ca Another innovative strategy employs a "deconstructive lactamization" of a related indolo[2,3-a]quinolizine (B11887597) skeleton to form the characteristic ring system of this compound. sid.irresearchgate.net

These synthetic endeavors are not merely academic exercises; they provide the necessary material for more in-depth biological studies. By synthesizing this compound and its analogs, researchers can explore its potential as an anticancer or neuroprotective agent. mcmaster.ca For example, studies have shown that this compound exhibits luciferase-inducing activity and can stimulate the proliferation of certain cancer cells, indicating a complex biological profile that warrants further investigation. mcmaster.ca The development of synthetic routes also allows for the creation of a library of related compounds, which can be used to probe structure-activity relationships (SAR), providing a deeper understanding of how the molecule's chemical structure relates to its biological function. researchgate.net

Structure

3D Structure

Properties

CAS No. |

122170-93-8 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(5S,11bS)-3-oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid |

InChI |

InChI=1S/C15H14N2O3/c18-13-6-5-11-14-9(7-12(15(19)20)17(11)13)8-3-1-2-4-10(8)16-14/h1-4,11-12,16H,5-7H2,(H,19,20)/t11-,12-/m0/s1 |

InChI Key |

NVWTUEWEKRBVPS-RYUDHWBXSA-N |

Isomeric SMILES |

C1CC(=O)N2[C@@H]1C3=C(C[C@H]2C(=O)O)C4=CC=CC=C4N3 |

Canonical SMILES |

C1CC(=O)N2C1C3=C(CC2C(=O)O)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Investigations of Cuscutamine

Methodologies for Absolute and Relative Configuration Determination of Cuscutamine

The elucidation of this compound's precise stereochemical arrangement has relied on a combination of spectroscopic techniques and chemical synthesis. Key methodologies include chemical correlation, circular dichroism (CD) spectroscopy, and total synthesis, which collectively provide irrefutable evidence for its structure.

Chemical Correlation: This method establishes the configuration of a target molecule by chemically transforming it into a compound of a known, predetermined stereochemistry, or vice-versa. In the study of this compound, chemical correlation has been instrumental. For instance, the absolute configuration of enantiomerically enriched samples was confirmed through an oxidative ring contraction, a transformation that links the stereocenters of the precursor to the resulting product whose stereochemistry can be more easily determined. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com This technique is particularly useful for determining the absolute configuration of molecules in solution. mdpi.com For this compound and its stereoisomers, CD spectroscopy has been used to determine the absolute configuration of the enantioenriched compounds, providing crucial data that complements other structural elucidation methods. researchgate.netresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific stereoisomer, allowing for confident assignment. mdpi.com

Total Synthesis: The unambiguous confirmation of a natural product's structure is often achieved through its total synthesis. nih.gov The asymmetric total synthesis of this compound, starting from precursors of known chirality like L-Tryptophan methyl ester, has been a definitive method for establishing its absolute and relative stereochemistry. researchgate.net By synthesizing a specific stereoisomer, such as (11S, 13R)‐this compound, and comparing its spectroscopic data (like NMR and optical rotation) with that of the natural product, the structure can be unequivocally assigned. researchgate.net This approach has been crucial in clarifying the structure of the naturally occurring alkaloid. researchgate.net

X-ray Crystallography: While not always feasible if suitable crystals cannot be obtained, single-crystal X-ray diffraction provides the most direct and unambiguous method for determining the absolute configuration of a molecule. libretexts.orgsioc-journal.cn It allows for the precise mapping of each atom's position in three-dimensional space.

| Methodology | Application to this compound | Key Findings |

| Chemical Correlation | Correlating this compound derivatives to compounds of known stereochemistry. researchgate.net | Confirmed absolute configuration through oxidative ring contraction. researchgate.net |

| Circular Dichroism (CD) | Analysis of enantioenriched samples of this compound and its epimers. researchgate.netresearchgate.net | Determined the absolute configuration of (+) and (-) enantiomers. researchgate.net |

| Total Synthesis | Asymmetric synthesis from chiral starting materials. researchgate.net | Provided a direct route to specific stereoisomers like (11S, 13R)‐this compound, confirming the structure. researchgate.net |

| X-ray Crystallography | Direct determination of the three-dimensional structure. libretexts.orgsioc-journal.cn | Provides definitive stereochemical assignment when applicable. |

Analysis of Stereoisomers and Epimers of this compound, including (-)-(13S)-Cuscutamine and (+)-(13R)-Cuscutamine

This compound possesses multiple chiral centers, giving rise to several possible stereoisomers. researchgate.net Epimers are diastereomers that differ in configuration at only one stereogenic center. scienceabc.comstackexchange.com The most significant stereoisomers of this compound that have been isolated and characterized are its C-13 epimers: (-)-(13S)-Cuscutamine and (+)-(13R)-Cuscutamine. biocrick.comscience.gov

These epimers were successfully separated and identified from the chloroform-soluble extract of Cuscuta auralis seeds using advanced chromatographic techniques, specifically off-line two-dimensional high-performance countercurrent chromatography. biocrick.comscience.govscience.gov This separation allowed for the first full assignment of their spectroscopic data. biocrick.comscience.gov

The synthesis of both (+)-(13R)-Cuscutamine and (-)-(13S)-Cuscutamine has been achieved, further solidifying their structural characterization. researchgate.net A concise total synthesis provided a direct route to (11S, 13R)‐this compound, which corresponds to the (+)-enantiomer. researchgate.net The diastereoselectivity in synthetic routes, such as the intramolecular Pictet-Spengler reaction, is influenced by steric factors, favoring the formation of one epimer over the other. researchgate.net

| Stereoisomer | Configuration | Source/Method of Characterization |

| (+)-(13R)-Cuscutamine | (11S, 13R) researchgate.netresearchgate.net | Isolated from Cuscuta auralis biocrick.comscience.gov, Total Synthesis researchgate.net |

| (-)-(13S)-Cuscutamine | (11S, 13S) researchgate.netbiocrick.com | Isolated from Cuscuta auralis biocrick.comscience.gov, Total Synthesis researchgate.net |

Addressing Discrepancies and Ambiguities in Reported Stereochemical Data for this compound

The initial discovery and characterization of this compound were not without stereochemical ambiguity. When first isolated from the fruits of Cuscuta chinensis, its structure was primarily determined by GC-MS data. researchgate.netscribd.com This method alone was insufficient to unequivocally elucidate the stereochemistry of the compound. researchgate.netscribd.com

These early reports led to uncertainty regarding the precise spatial arrangement of the atoms. The total synthesis of various possible stereoisomers has been pivotal in resolving these ambiguities. researchgate.netresearchgate.net For example, a concise total synthesis of (11S, 13R)‐this compound was achieved through a diastereoselective intramolecular Pictet-Spengler reaction. researchgate.net The comparison of the synthetic compound's properties with those of the natural product provided a definitive structural clarification. researchgate.net This synthetic work not only confirmed the (11S, 13R) configuration for (+)-Cuscutamine but also highlighted the importance of steric effects in controlling the stereochemical outcome of the key reaction steps. researchgate.net The enantioselective total synthesis of both the proposed structure and its epimers has allowed for the unambiguous assignment of the correct stereochemistry, correcting any initial misinterpretations. mcmaster.ca

Biosynthetic Pathways and Precursor Studies of Cuscutamine

Identification of Putative Biosynthetic Precursors for Cuscutamine

The biogenetic precursor for virtually all indole (B1671886) alkaloids is the essential amino acid L-tryptophan. wikipedia.orgwikipedia.org this compound is no exception, with its core indole structure originating from this primary metabolite. researchgate.net Retrosynthetic and total synthesis studies consistently identify L-tryptophan as the fundamental building block for the this compound skeleton. youtube.comresearchgate.net

Research points to L-tryptophan as the key starting material. youtube.com In laboratory syntheses, L-tryptophan methyl ester is a commonly used starting material, which undergoes a series of reactions to form the characteristic tetracyclic structure of this compound. researchgate.net The presence of both this compound and L-tryptophan in analyses of plant-derived compounds further supports the precursor-product relationship. frontiersin.org The general pathway for indole alkaloid biosynthesis begins with chorismate from the shikimic acid pathway, which is converted through several steps to L-tryptophan. nih.gov

While L-tryptophan provides the indole and adjacent carbons, the remaining portion of the this compound molecule is proposed to derive from other precursors. Synthetic approaches have utilized γ-butyrolactone to construct the fused γ-lactam ring system, suggesting a four-carbon chain precursor is involved in the natural pathway. researchgate.net

Table 1: Identified and Proposed Precursors for this compound Biosynthesis

| Precursor | Role in Biosynthesis | Evidence |

| L-tryptophan | Provides the core indole ring and adjacent α-carbon and amino group. wikipedia.orgwikipedia.orgnih.gov | Confirmed starting material in multiple total synthesis routes youtube.comresearchgate.net; Identified as a precursor ion alongside this compound. frontiersin.org |

| Four-Carbon Unit (e.g., from γ-butyrolactone) | Forms the non-tryptophan derived portion of the quinolizine and lactam rings. | Utilized in laboratory retrosynthetic analysis and synthesis. researchgate.net |

Proposed Enzymatic Transformations and Key Biosynthetic Steps in this compound Formation

Based on chemical synthesis and established biochemical reactions, a plausible biosynthetic pathway for this compound can be proposed. This pathway likely involves a series of enzymatic transformations to assemble the final structure from its precursors.

A key reaction in the formation of many indole alkaloids is the Pictet-Spengler reaction. smolecule.comwikipedia.org In the case of this compound, an intramolecular version of this reaction is a critical step for creating the tetracyclic indolo[2,3-α]quinolizine core. researchgate.netresearchgate.net This reaction involves the cyclization of an electrophilic iminium ion with the electron-rich indole nucleus. youtube.comwikipedia.org

The proposed sequence of events is as follows:

Formation of a Tryptamine (B22526) Derivative: L-tryptophan is likely decarboxylated by a tryptophan decarboxylase enzyme to yield tryptamine, a common intermediate in indole alkaloid biosynthesis. wikipedia.orgnih.gov

Coupling with a Four-Carbon Unit: The tryptamine intermediate would then be coupled with an activated four-carbon dicarboxylic acid derivative. This step, likely catalyzed by a synthase or ligase, would form an amide linkage.

Reduction and Aldehyde Formation: The intermediate would undergo reduction and subsequent oxidation to form a key aldehyde intermediate.

Intramolecular Pictet-Spengler Reaction: The crucial ring-closing step involves the intramolecular Pictet-Spengler reaction. The amine group reacts with the aldehyde to form an acyl iminium ion intermediate, which then undergoes cyclization onto the indole ring to form the quinolizine system. smolecule.comresearchgate.netresearchgate.net

Lactamization: The final step would involve the formation of the γ-lactam ring, a process described in synthetic routes as a deconstructive lactamization, to yield the final this compound structure. youtube.com

Table 2: Proposed Biosynthetic Steps and Potential Enzyme Classes

| Step | Transformation | Putative Enzyme Class |

| 1 | Decarboxylation of L-tryptophan | Decarboxylase |

| 2 | Amide bond formation with a C4 unit | Synthase / Ligase |

| 3 | Reduction/Oxidation to form aldehyde | Reductase / Oxidase |

| 4 | C-C bond formation via cyclization | Pictet-Spenglerase / Cyclase |

| 5 | γ-lactam ring formation | Lactam synthetase / Oxidoreductase |

Comparative Biosynthesis with Related Indole Alkaloids

The proposed biosynthesis of this compound shares features with other indole alkaloid pathways but also possesses distinct characteristics. The central Pictet-Spengler reaction is a common theme, but the substrates and resulting structures vary significantly. wikipedia.org

β-Carboline Alkaloids: The biosynthesis of simple β-carboline alkaloids like harmine (B1663883) also proceeds via a Pictet-Spengler reaction. However, this occurs between tryptamine and a simple keto acid, such as pyruvic acid, leading to a simpler tricyclic β-carboline skeleton. wikipedia.org

Monoterpenoid Indole Alkaloids (MIAs): This vast class of alkaloids, including strictosidine, also utilizes a Pictet-Spengler reaction. The key difference is that tryptamine condenses with a complex iridoid monoterpene called secologanin. wikipedia.orgnih.gov This leads to the complex pentacyclic structure of strictosidine, the universal precursor for over 2000 MIAs. The biosynthesis of this compound appears simpler, not involving a complex terpenoid partner.

Ergot Alkaloids: The biosynthesis of these fungal alkaloids follows a completely different initial strategy. The pathway begins with the direct alkylation (prenylation) of the tryptophan indole ring at the C4 position, a step not seen in this compound biosynthesis. wikipedia.orgnih.gov

Table 3: Comparison of Biosynthetic Pathways of Indole Alkaloid Classes

| Alkaloid Class | Key Precursors (besides Tryptophan) | Key Initial/Cyclization Reaction | Resulting Core Structure |

| This compound | Four-carbon dicarboxylic acid derivative (proposed) | Intramolecular Pictet-Spengler | Indolo[2,3-α]quinolizine |

| β-Carbolines | Pyruvic acid or simple aldehydes | Intermolecular Pictet-Spengler | β-Carboline (Tricyclic) |

| Monoterpenoid Indoles | Secologanin (a monoterpenoid) | Intermolecular Pictet-Spengler | Strictosidine (Pentacyclic) |

| Ergot Alkaloids | Dimethylallyl pyrophosphate (DMAPP) | C4-Prenylation of Tryptophan | Ergoline (Tetracyclic) |

Synthetic Methodologies for Cuscutamine and Its Stereoisomers

Total Synthesis Strategies: Historical and Contemporary Approaches to the Cuscutamine Skeleton

The construction of the tetracyclic framework of this compound has been approached through various strategies, primarily focusing on the efficient formation of the indolo[2,3-α]quinolizine system. Retrosynthetic analyses often disconnect the molecule at the γ-lactam ring or through the key bond formations that establish the core structure. researchgate.netresearchgate.net

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline (B145761) and β-carboline alkaloids, and its intramolecular variant has been effectively applied to the synthesis of the this compound skeleton. smolecule.comresearchgate.netscispace.com This strategy typically involves the cyclization of a tryptamine (B22526) derivative tethered to an electrophilic carbonyl equivalent. researchgate.net

A common retrosynthetic approach for this compound begins with L-tryptophan methyl ester and γ-butyrolactone. researchgate.netresearchgate.net In one synthetic route, L-tryptophan is first converted to its corresponding methyl ester. youtube.com A subsequent Pictet-Spengler reaction is carried out, for instance, using dihydropyran in the presence of sulfuric acid. youtube.com In this sequence, the protonated dihydropyran generates an oxonium electrophile, which is attacked by the tryptamine nitrogen to form a hemiaminal intermediate that ultimately leads to an iminium ion. youtube.com The electron-rich indole (B1671886) ring then attacks this iminium ion at the C2 position, leading to the formation of the tetracyclic core after loss of a proton. youtube.com This reaction has been shown to produce a mixture of diastereomers. youtube.com

A powerful modification of the Pictet-Spengler approach involves the use of N-acyl iminium ion intermediates. smolecule.commcmaster.caglobalauthorid.com This methodology is central to several concise and diastereoselective total syntheses of this compound. researchgate.netscholarsportal.info The strategy often commences with the condensation of L-tryptophan methyl ester with γ-butyrolactone to form a hydroxylactam. researchgate.net This intermediate is then subjected to oxidation, for example using 2-iodoxybenzoic acid (IBX), to generate an N-acyl iminium ion in situ. researchgate.net

This highly electrophilic acyl iminium ion is poised for intramolecular cyclization. researchgate.net The indole nucleus acts as the nucleophile, attacking the iminium ion to forge the C-C bond that completes the indolo[2,3-α]quinolizine core structure. researchgate.netresearchgate.net This cyclization proceeds through a highly organized, puckered transition state, where steric factors play a crucial role in determining the diastereoselectivity of the final product. researchgate.netresearchgate.netscholarsportal.info

Control of stereochemistry is paramount in the synthesis of natural products like this compound, which has two stereocenters at positions C11 and C13. researchgate.net Synthetic strategies have been developed to selectively access specific stereoisomers, such as the naturally occurring (11S, 13R)- and (11S, 13S)-cuscutamine. researchgate.netresearchgate.net

Table 1: Summary of a Key Diastereoselective Synthesis of (11S, 13R)-Cuscutamine

| Starting Materials | Key Reaction | Overall Steps | Overall Yield | Diastereomeric Ratio (cis/trans) | Enantiomeric Ratio | Reference |

| L-Tryptophan methyl ester, γ-butyrolactone | Acyl iminium ion mediated intramolecular Pictet-Spengler reaction | 3 | 56% | 90:10 | 88% | researchgate.netresearchgate.netscholarsportal.info |

Application of Acyl Iminium Ion Chemistry in this compound Construction

Novel Reaction Methodologies Applied to this compound Skeleton Construction

Beyond traditional cyclization strategies, recent research has focused on developing innovative methods for constructing the this compound framework, including deconstructive and C-H functionalization approaches. These methods offer alternative bond disconnection strategies and can provide more efficient or environmentally benign pathways.

A novel and interesting strategy for the total synthesis of both (+) and (–)-cuscutamine involves a transition-metal-free deconstructive lactamization. youtube.comacs.org This approach reverses the typical synthetic logic; instead of building the γ-lactam ring onto a tricyclic precursor, it starts with a fully formed tetracyclic indolo[2,3-a]quinolizine (B11887597) scaffold and selectively cleaves and re-forms a bond to create the desired hexahydro-3H-indolizino[8,7-b]indol-3-one system. youtube.comresearchgate.net

The key transformation is initiated by the oxidation of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to its corresponding oxoammonium cation. youtube.com This cation selectively abstracts a hydride from a carbon atom adjacent to the tertiary amine in the tetracyclic precursor, generating an iminium species. youtube.com Subsequent steps involving oxidation by meta-chloroperoxybenzoic acid (mCPBA) lead to a Baeyer-Villiger-type oxidation. youtube.com This sequence results in an unstable N-carboxy anhydride (B1165640) intermediate that undergoes decarboxylation to form the final five-membered lactam ring of this compound. youtube.com A significant difference in reaction yield was observed between the two diastereomeric precursors, which was attributed to the steric hindrance around the oxidizable C-H bonds. youtube.com This metal-free approach provides structural clarification for the naturally occurring alkaloid. acs.org

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and its principles are applicable to the synthesis of indolizine-containing structures like this compound. researchgate.net The previously mentioned deconstructive lactamization is a prime example of a selective C(sp³)-H oxidation. youtube.com General strategies for the C-H functionalization of N-heterocycles, while not all directly applied to a total synthesis of this compound itself, highlight the potential for future synthetic designs. researchgate.netresearchgate.net

For instance, transition-metal-free dual C-H oxidation of piperidines, mediated by the TEMPO oxoammonium cation, has been used to create versatile chiral precursors for various alkaloids. researchgate.netmdpi.com This method allows for the installation of two functional groups in a tandem fashion. acs.org Furthermore, electrochemical methods are emerging as environmentally benign alternatives for promoting C-H functionalization and cyclization cascades to build complex heterocyclic systems, including indolizine (B1195054) derivatives, without the need for external chemical oxidants. nih.gov Such strategies, including rhodium-catalyzed C-H activation of β-carbolines, offer powerful future avenues for the late-stage functionalization of the this compound core or for novel constructions of its precursors. researchgate.net

Transition-Metal-Free Deconstructive Lactamization Approaches for this compound Precursors

Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol in this compound Synthesis

The synthesis of this compound, a natural product featuring an indolo[2,3-α]quinolizine skeleton, has been accomplished through several distinct strategies. smolecule.com The primary challenges in its synthesis lie in the efficient construction of the tetracyclic ring system and the precise control of the two stereocenters at positions C-11 and C-13. This analysis compares two notable approaches: a concise synthesis using a diastereoselective intramolecular Pictet-Spengler reaction and a route employing a transition-metal-free deconstructive lactamization.

Diastereoselective Intramolecular Pictet-Spengler Reaction Strategy

A particularly efficient total synthesis of (+)-Cuscutamine, specifically the (11S, 13R) stereoisomer, has been achieved in just three steps. researchgate.netresearchgate.net This method begins with the reaction of L-tryptophan methyl ester and γ-butyrolactone. researchgate.net

The key features of this synthesis are:

Initial Condensation: L-tryptophan methyl ester is reacted with neat γ-butyrolactone at 70 °C, which produces the corresponding N-acylated tryptophan derivative in a high yield of 92%. researchgate.net

Oxidation and Cyclization Cascade: The alcohol intermediate is then oxidized using 2-Iodoxybenzoic acid (IBX). The resulting aldehyde undergoes a diastereoselective intramolecular Pictet-Spengler reaction, catalyzed by (±)-camphor sulfonic acid, to form the tetracyclic core. This two-step sequence proceeds with a 68% yield. researchgate.net

Stereocontrol: The cyclization exhibits high diastereoselectivity, affording a 90:10 ratio of the cis to trans isomers, favoring the desired (11S, 13R) configuration. researchgate.net The observed diastereoselectivity is attributed to the reaction proceeding through a more highly puckered transition state, where steric factors play a crucial role. researchgate.netresearchgate.net

Final Step: The synthesis is completed by the hydrolysis of the methyl ester using lithium hydroxide, yielding the final product. researchgate.net

Deconstructive Lactamization Strategy

An alternative synthesis for both (+) and (—)-Cuscutamine utilizes a novel, transition-metal-free deconstructive lactamization of the indolo[2,3-a]quinolizine skeleton. youtube.com This multi-step process also starts from L-tryptophan. youtube.com

The key stages of this synthesis include:

Precursor Synthesis: L-tryptophan is first converted to its methyl ester in quantitative yield. youtube.com A subsequent Pictet-Spengler reaction with dihydropyran, using sulfuric acid as a catalyst, yields the tetracyclic precursor in 72% yield with a 2:1 diastereomeric ratio. youtube.com

Ring Formation: The mixture of isomers is mesylated, and a subsequent intramolecular cyclization forms a new six-membered ring in 75% yield. At this stage, the isomers are separated. youtube.com

Deconstructive Lactamization: The core of this strategy is the deconstructive lactamization. This reaction uses (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), which is oxidized to an oxoammonium species. This species abstracts a hydride from the carbon adjacent to the tertiary amine, initiating a cascade that results in the formation of the five-membered lactam ring characteristic of this compound. youtube.com A significant difference in yield was observed for this step between the two isomers, which is explained by steric hindrance around the oxidizable hydrogen atoms. youtube.com

Deprotection: The synthesis is concluded with a deprotection step using lithium hydroxide, affording the (11S, 13R) isomer in an 83% yield for this final step. youtube.com

Comparative Overview

The following table provides a direct comparison of the key metrics for the two synthetic routes.

| Feature | Diastereoselective Pictet-Spengler Route | Deconstructive Lactamization Route |

| Starting Material | L-Tryptophan methyl ester, γ-butyrolactone researchgate.net | L-Tryptophan youtube.com |

| Key Reaction | Diastereoselective intramolecular acyl iminium ion mediated Pictet-Spengler reaction researchgate.netresearchgate.net | Transition-metal-free deconstructive lactamization youtube.com |

| Number of Steps | 3 researchgate.net | Multiple steps |

| Overall Yield | 56% researchgate.net | Not reported as a single figure, but individual step yields are high (e.g., 72%, 75%, 83%) youtube.com |

| Stereocontrol Method | Diastereoselective cyclization researchgate.net | Separation of isomers followed by stereospecific reactions youtube.com |

| Diastereomeric Ratio | 90:10 (cis:trans) researchgate.net | 2:1 in an early Pictet-Spengler step youtube.com |

| Enantiomeric Ratio | 88% researchgate.net | Not explicitly stated, but starts from chiral L-tryptophan |

| Key Reagents | IBX, (±)-camphor sulfonic acid researchgate.net | Dihydropyran, Mesyl chloride, TEMPO youtube.com |

Chemical Modification and Structure Activity Relationship Sar Studies of Cuscutamine

Design and Synthesis of Cuscutamine Analogs and Derivatives for Chemical Biology Applications

The synthesis of this compound and its analogs is an active area of research, leveraging the core indolo[2,3-α]quinolizine framework to explore a range of biological activities, including potential anticancer, antiviral, and antiparasitic effects. researchgate.netmcmaster.ca The development of these molecules is crucial for chemical biology, providing tools to probe biological pathways and identify new drug targets. smolecule.com

A primary strategy for creating this compound derivatives involves modifying its tetracyclic core. Synthetic chemists have developed various methodologies to access the indolo[2,3-α]quinolizidine scaffold, which can then be elaborated to produce diverse analogs. researchgate.net One of the most prominent methods for constructing this framework is the Pictet-Spengler reaction, which involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. researchgate.netresearchgate.net This reaction has been refined for both efficiency and stereocontrol, enabling the synthesis of specific this compound stereoisomers. researchgate.net

Recent synthetic innovations have provided novel pathways to this compound and its derivatives. For instance, a transition-metal-free "deconstructive lactamization" strategy has been reported for the synthesis of both (+)- and (−)-Cuscutamine, showcasing an interesting method of ring construction from a more complex tetracyclic precursor. youtube.comchim.it This approach highlights the advanced synthetic tools available for modifying the quinolizine portion of the molecule. Furthermore, research has mentioned the creation of "benzo analogs" of this compound, indicating that modifications to the indole (B1671886) ring system are also being explored to generate structural diversity. cbcconf.com

The synthesis of non-natural indolo[2,3-a]quinolizidine derivatives has been undertaken to perform structure-activity relationship studies on various biological targets. For example, derivatives of mitragynine, which shares the same core scaffold, have been synthesized to evaluate their effects on opioid receptors. ub.edu These studies on related alkaloids provide a blueprint for the design and synthesis of this compound analogs aimed at specific chemical biology applications, such as creating molecular probes to identify protein targets or developing potent and selective inhibitors for enzymes or receptors.

Elucidation of Pharmacophoric Requirements and Key Structural Elements for this compound's Bioactivity through SAR Studies

Structure-activity relationship (SAR) studies are essential for identifying the specific molecular features—the pharmacophore—responsible for a compound's biological activity. nih.gov While comprehensive SAR studies focused exclusively on this compound are still an emerging field, research on the broader class of indolo[2,3-a]quinolizidine alkaloids provides significant insights into the key structural elements required for bioactivity.

The tetracyclic indolo[2,3-a]quinolizidine system is considered a "privileged scaffold," meaning its structure is frequently found in compounds with diverse and potent biological activities. researchgate.netresearchgate.net This suggests that the rigid, fused-ring system of this compound is a fundamental component of its pharmacophore. SAR studies on related isomeric scaffolds, such as indolo[3,2-b]quinolines like cryptolepine (B1217406), have demonstrated that minor structural modifications can lead to dramatic changes in biological effect. For example, the introduction of bromine atoms at the 2- and 7-positions of the cryptolepine skeleton was found to increase its antiplasmodial activity tenfold compared to the parent compound. rsc.org

Further studies on related scaffolds have helped to map the importance of different parts of the molecule. In research on benz[d]indolo[2,3-g]azecine derivatives, deleting the indole aromatic ring or replacing it with a simple phenyl group was found to almost completely abolish inhibitory activity at dopamine (B1211576) receptors. acs.org Furthermore, contracting the central ten-membered ring significantly decreased activity, indicating that the size and conformation of the ring system connecting the indole and other aromatic components are critical. acs.org

These findings from related compounds allow for inferences about the likely pharmacophoric requirements for this compound. The key elements for its bioactivity are presumed to include:

The intact indolo[2,3-α]quinolizine core: This provides the rigid three-dimensional structure necessary for interaction with biological targets.

The indole nitrogen: This nitrogen and the aromatic nature of the indole ring are likely involved in crucial hydrogen bonding or π-stacking interactions.

Substituents on the aromatic ring: As seen in related alkaloids, the presence, type, and position of substituents on the benzene (B151609) portion of the indole ring could significantly modulate potency and selectivity.

The stereochemistry at chiral centers: The specific 3D arrangement of the atoms is critical, as discussed in the following section.

Impact of Stereochemistry and Conformational Aspects on this compound's Biological Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's accessible shapes (conformation) are known to be critical for the biological activity of alkaloids. ub.edu In the case of this compound, which possesses multiple chiral centers, these factors play a pivotal role in its synthesis and are presumed to be decisive for its biological function.

This compound has several potential stereoisomers. Modern synthetic efforts have successfully achieved the diastereoselective synthesis of (+)-(11S, 13R)-Cuscutamine, which is recognized as the natural product. researchgate.net Key stereoisomers that have been identified and synthesized include the natural (11S, 13R) form, its C-13 epimer (11S, 13S)-Cuscutamine, and the non-natural enantiomer (11R, 13S)-Cuscutamine. researchgate.netresearchgate.net

Conformational analysis has been instrumental in understanding the synthesis of these isomers. During the key Pictet-Spengler cyclization step, the formation of the trans-diastereomer ((11S, 13R)-Cuscutamine) is heavily favored over the cis isomer. researchgate.net Computational and experimental studies have shown that the trans product is significantly more stable thermodynamically. researchgate.net This selectivity is attributed to both steric and stereoelectronic effects that favor a transition state leading to the trans product, which avoids a more sterically hindered and higher-energy puckered spiro-intermediate that would be required to form the cis isomer. researchgate.net The steric hindrance around the chiral centers has also been observed to affect the efficiency of subsequent chemical reactions; for example, the accessibility of protons on the carbon adjacent to the lactam differs between the 11S and 11R isomers, leading to significant differences in reaction yields during oxidation steps. youtube.com

While the importance of stereochemistry for the bioactivity of the broader corynantheine (B231211) alkaloid family is well-established, ub.edu specific comparative studies on the biological activities of individual this compound stereoisomers are still in the early stages. A recent (2024) publication on the synthesis of this compound noted that "No biological activity has been reported for these alkaloids" (referring to the specific stereoisomers), but confirmed that such investigations are currently underway. researchgate.net A 2021 study that isolated two different epimers, (−)-(13S)-cuscutamine and (+)-(13R)-cuscutamine, from Cuscuta chinensis evaluated the effects of plant extracts on neural stem cell proliferation. researchgate.net However, that study concluded that a different compound found in the extract, kaempferol (B1673270), was primarily responsible for the observed activity. researchgate.net The precise biological activity profiles of each pure this compound stereoisomer remain a key area for future research.

Mechanistic Investigations of Cuscutamine S Biological Activities at the Molecular and Cellular Level in Vitro Studies

Molecular Target Identification and Validation for Cuscutamine

The initial steps in understanding a compound's bioactivity involve identifying the specific molecules it interacts with inside a cell. Research into this compound and related compounds from Cuscuta extracts points toward interactions with key enzymes and receptors that regulate cellular processes.

Enzyme Inhibition Mechanisms by this compound (e.g., enzymes crucial for tumor growth and proliferation)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating metabolic pathways and forming the basis of many therapeutic drugs. patsnap.comnumberanalytics.com The mechanism of inhibition can be competitive, where the inhibitor vies for the enzyme's active site, or non-competitive, where it binds to an allosteric site, inducing a conformational change that reduces enzyme activity. patsnap.comnumberanalytics.com

While direct studies on this compound are limited, research indicates that as a bioactive component of Cuscuta, it may contribute to the observed enzyme inhibition crucial for halting tumor growth and proliferation. smolecule.comijcrt.org For instance, a methanol (B129727) extract of Cuscuta reflexa, a plant known to contain this compound, demonstrated a dose-dependent inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (LOX) enzymes. researchgate.net These enzymes are pivotal in inflammatory processes, which are closely linked to tumor promotion. nih.gov The extract showed the most significant effect on LOX, with a half-maximal inhibitory concentration (IC50) of 106.49 μg/mL. researchgate.net Such findings suggest that compounds within the extract, potentially including this compound, interfere with these key enzymatic pathways. researchgate.net

Receptor Modulation Studies by this compound (e.g., receptors involved in neurotransmission)

Beyond enzyme inhibition, this compound is thought to modulate cellular activity by interacting with specific receptors. Studies suggest it may interact with receptors involved in neurotransmission, hinting at potential neuroprotective effects. smolecule.com The structural similarity of this compound, an L-tryptophan derived alkaloid, to other neuroactive compounds has led researchers to suggest that investigating its effects on neurological processes via G-protein coupled receptors like GABA and serotonin (B10506) receptors is a worthwhile endeavor. researchgate.net While direct binding studies on this compound are still emerging, extracts from Cuscuta species have been shown to interact with cellular signaling pathways, reinforcing the idea that their constituent compounds are biologically active. smolecule.com

Cellular Pathway Perturbations Induced by this compound

This compound and its parent extracts induce significant changes in cellular behavior by altering key signaling pathways. These perturbations are most notably observed in the context of cancer cell viability and inflammatory responses.

Induction of Apoptosis and Regulation of Associated Gene Expression (e.g., BAX/Bcl2 ratio, Caspase3, PTEN)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key indicator of apoptosis is the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2; a higher BAX/Bcl-2 ratio makes a cell more susceptible to apoptosis. medsci.orgscielo.br This process often involves the activation of caspases, a family of protease enzymes, with Caspase-3 being a key executioner caspase. medsci.orgresearchgate.net

Studies on hydroalcoholic extracts of Cuscuta chinensis have demonstrated a clear ability to induce apoptosis in cancer cells. In both prostate (PC3) and breast (MCF7) cancer cell lines, treatment with the extract led to a significant increase in the BAX/Bcl2 gene expression ratio. nih.gov Furthermore, the expression of Caspase-3 and the tumor suppressor gene PTEN also increased in the treated cells compared to the control group. nih.gov These molecular changes culminated in the induction of apoptosis in both cell lines. nih.gov Another study on MCF-7 breast cancer cells found that extracts from Cuscuta kotschyana induced apoptosis in 34% (stem extract) and 51% (seed extract) of cells after 72 hours. researchgate.net

| Cancer Cell Line | Treatment | Effect on Gene Expression | Outcome |

|---|---|---|---|

| PC3 (Prostate Cancer) | Hydroalcoholic extract of C. chinensis | Increased BAX/Bcl2 ratio, Caspase3, and PTEN | Induction of apoptosis nih.gov |

| MCF7 (Breast Cancer) | Hydroalcoholic extract of C. chinensis | Increased BAX/Bcl2 ratio, Caspase3, and PTEN | Induction of apoptosis nih.gov |

Effects on Cell Proliferation and Viability in In Vitro Biological Models (e.g., specific cancer cell lines, neural stem cells)

The anti-cancer potential of this compound-containing extracts is further supported by their direct effects on cancer cell growth and survival. Multiple studies have shown that Cuscuta extracts reduce the viability of various cancer cell lines in a dose- and time-dependent manner. nih.govresearchgate.net

For example, a hydroalcoholic extract of Cuscuta chinensis decreased the viability of PC3 and MCF7 cells. nih.gov Similarly, an extract of Cuscuta demonstrated significant cytotoxic effects on a human melanoma cell line (SK-MEL-3) and a human Burkitt lymphoma cell line (Raji), with IC50 values of 3.53 mg/ml and 2.95 mg/ml, respectively, after 24 hours. researchgate.net In another investigation, flavonoid extracts from the stem and seed of Cuscuta kotschyana reduced cell viability in the MCF-7 breast cancer cell line. researchgate.net

Conversely, some components of Cuscuta chinensis have shown proliferative effects on certain cell types. Research has identified that active components within the plant can promote the proliferation of neural stem cells (NSCs), which are crucial for brain repair. mdpi.com Specifically, the flavonoid kaempferol (B1673270) was identified as an active compound that promotes NSC proliferation. mdpi.com This highlights the complex and context-dependent nature of the biological activities of compounds found in Cuscuta.

| Cuscuta Species | Cell Line | Cancer Type | IC50 Value (at 24h) |

|---|---|---|---|

| Cuscuta sp. | Raji | Burkitt's Lymphoma | 2.95 mg/ml researchgate.net |

| Cuscuta sp. | SK-MEL-3 | Melanoma | 3.53 mg/ml researchgate.net |

| C. campestris | Unspecified | Unspecified | 23.9 µg/ml researchgate.net |

Underlying Mechanisms of Anti-inflammatory and Antioxidant Activity of this compound and Related Compounds

Chronic inflammation and oxidative stress are key drivers of many diseases, including cancer. nih.govmdpi.com The anti-inflammatory and antioxidant properties of Cuscuta extracts, which contain this compound, are considered primary mechanisms for their protective effects. mdpi.comresearchgate.net

The anti-inflammatory action is believed to be mediated through the inhibition of enzymes like COX-2 and LOX, as well as inducible nitric oxide synthase (iNOS). nih.gov These enzymes are central to the inflammatory cascade. nih.gov Extracts from Cuscuta reflexa have been shown to inhibit the secretion of inflammatory cytokines. scribd.com

The antioxidant activity stems from the ability to scavenge free radicals and oppose lipid peroxidation. ijcrt.org Ethanolic extracts of Cuscuta chinensis, for instance, have demonstrated significant antioxidant effects by increasing the levels of protective enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress. science.gov This antioxidant capacity is often attributed to the presence of phenolic and flavonoid compounds within the extracts. ijcrt.orgresearchgate.net

Advanced Analytical Methodologies for Cuscutamine Research

High-Resolution Mass Spectrometry Techniques for Identification and Quantification of Cuscutamine (e.g., UPLC-QE-Orbitrap-MS, UHPLC-TQ-MS/MS)

High-resolution mass spectrometry (HRMS) coupled with advanced liquid chromatography systems, such as Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), stands as a cornerstone for the sensitive identification and precise quantification of this compound.

UPLC-Q-Exactive-Orbitrap-MS: This hybrid system combines the high separation efficiency of UPLC with the high resolution and mass accuracy of the Orbitrap mass analyzer. thermofisher.com The Q Exactive Orbitrap platform is a powerful tool for both screening and quantitative analyses. thermofisher.com It enables the confident identification of this compound in complex matrices by providing highly accurate mass measurements, which helps in determining its elemental composition. thermofisher.comnih.gov The high resolving power is crucial for distinguishing this compound from other co-eluting compounds with close molecular weights. thermofisher.com For analysis, compounds are separated on a chromatography column and then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. creative-proteomics.com The Orbitrap analyzer then measures the frequencies of ion rotations, which are converted into high-resolution mass spectra. thermofisher.com

UHPLC-TQ-MS/MS: Ultra-High Performance Liquid Chromatography coupled with a triple quadrupole (TQ) mass spectrometer is a gold standard for targeted quantification due to its exceptional sensitivity and selectivity. creative-proteomics.com This technique operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. nih.gov This process involves selecting the this compound precursor ion in the first quadrupole, fragmenting it in the collision cell (the second quadrupole), and then detecting a specific fragment ion in the third quadrupole. nih.gov This high specificity allows for accurate quantification even at very low concentrations, with low limits of detection (LOD) and quantification (LOQ). mdpi.comslu.se A study analyzing a complex herbal formula utilized a UHPLC-TQ-MS/MS method to quantify various components, including this compound. nih.gov The conditions for such an analysis are meticulously optimized. nih.gov

The table below details typical parameters used in mass spectrometry methods for the analysis of compounds like this compound.

| Parameter | UPLC-QE-Orbitrap-MS | UHPLC-TQ-MS/MS |

| Chromatography System | UPLC/UHPLC | UHPLC nih.gov |

| Column | C18 reverse-phase (e.g., Phenomenex Kinetex C18) nih.gov | ACQUITY UPLC BEH C18 |

| Mobile Phase | Gradient of water and acetonitrile, often with 0.1% formic acid nih.gov | Gradient of water and methanol (B129727)/acetonitrile with additives like ammonium (B1175870) formate (B1220265) slu.se |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode creative-proteomics.com | ESI, positive or negative mode nih.govmdpi.com |

| Mass Analyzer | Quadrupole-Orbitrap thermofisher.com | Triple Quadrupole (TQ) |

| Acquisition Mode | Full Scan (for identification), Targeted SIM (for quantification) | Multiple Reaction Monitoring (MRM) nih.gov |

| Key Advantage | High-resolution, accurate mass (HRAM) for confident identification nih.gov | High sensitivity and selectivity for quantification nih.gov |

This table is generated based on data from multiple sources detailing common parameters for the analysis of natural products. thermofisher.comcreative-proteomics.comnih.govslu.senih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformation Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. jchps.comresearchgate.net It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule in solution. jchps.comcore.ac.uk

The process of structural elucidation begins with one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their relative numbers. jchps.com The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. researchgate.net

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.gov These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.gov

HSQC (Heteronuclear Single Quantum Correlation): Correlates directly bonded carbon and proton atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is essential for determining the molecule's stereochemistry and conformation. nih.gov

Through the combined interpretation of these NMR spectra, the complete structure of this compound can be confirmed. Furthermore, conformational analysis using NOESY data and the measurement of coupling constants can reveal the preferred three-dimensional shape of the molecule in solution, which can be critical for understanding its biological activity. nih.govauremn.org.br The shape and splitting patterns of NMR signals can also provide insights into dynamic processes like conformational equilibria. cas.cz

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis of this compound (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound research samples and for separating it from closely related isomers. nih.gov Purity assessment is a critical step in quality control, ensuring that a research sample is not contaminated with impurities that could affect experimental results. mdpi.comsepscience.com

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). creative-proteomics.com For purity assessment, a sample of this compound is injected into the HPLC system, and a chromatogram is generated. iomcworld.com The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. iomcworld.com A photodiode array (PDA) detector is often used to acquire UV spectra across each peak, helping to identify potential co-eluting impurities. sepscience.com

The separation of isomers, which have the same molecular formula but different structural arrangements, can be challenging. sciex.com Developing a specific HPLC method is often necessary to resolve this compound from its stereoisomers or positional isomers. researchgate.netvurup.sk This involves optimizing several parameters:

Stationary Phase (Column): Chiral stationary phases may be required for separating enantiomers, while high-resolution reverse-phase columns (like C18) are common for general isomer and purity analysis. vurup.skpurdue.edu

Mobile Phase Composition: The ratio of solvents in the mobile phase is adjusted to achieve optimal separation. mdpi.com

Temperature and Flow Rate: These parameters are fine-tuned to improve peak shape and resolution. mdpi.com

The table below summarizes typical conditions for HPLC analysis.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic acid) | Elution of the analyte mdpi.com |

| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and peak width mdpi.com |

| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency mdpi.com |

| Detection | UV/PDA (e.g., 225-385 nm) or Mass Spectrometry (MS) | Analyte detection and quantification mdpi.comscience.gov |

| Injection Volume | 1 - 10 µL | Amount of sample introduced for analysis nih.gov |

This table represents a generalized set of HPLC parameters based on common practices in natural product analysis. nih.govmdpi.comscience.gov

Development of Robust Analytical Methods for Quality Control in Research Samples of this compound

Ensuring the reliability and reproducibility of research involving this compound necessitates the development and validation of robust analytical methods for quality control. oaji.net A robust method is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. mdpi.com

The development of a quality control method integrates techniques like HPLC and LC-MS/MS. oaji.net The goal is to create a comprehensive procedure that can simultaneously confirm the identity, purity, and concentration of this compound in a sample. biocrick.com This is particularly important when this compound is isolated from natural sources, where significant variation in constituent profiles can occur. nih.gov

Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose. slu.se Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample over a defined range. mdpi.com

Accuracy: The closeness of the test results to the true value. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

By establishing and validating a robust analytical method, researchers can ensure the quality of their this compound samples, leading to more accurate and reliable scientific findings. biocrick.com

Future Perspectives and Research Challenges in Cuscutamine Chemistry and Biology

Development of Novel and Sustainable Synthetic Routes for Cuscutamine with Enhanced Atom Economy and Efficiency

The development of catalytic asymmetric methods will be crucial for the enantioselective synthesis of specific this compound stereoisomers, which is vital for elucidating their distinct biological activities. ub.edu Chemo-enzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising avenue for achieving high enantiomeric excess under mild reaction conditions. researchgate.net

Table 1: Comparison of Synthetic Strategies for Indolo[2,3-a]quinolizidine Alkaloids

| Synthetic Strategy | Advantages | Challenges | Key Reactions |

| Chiral Pool Synthesis | Readily available starting materials. | Often requires multiple protection/deprotection steps, leading to lower overall yields. ub.edu | Functional group transformations. |

| Cascade/Tandem Reactions | High atom economy, time and resource efficiency. ub.edu | Requires careful design of substrates and reaction conditions. | Pictet-Spengler reaction, [6+1] annulation. researchgate.net |

| Asymmetric Catalysis | High enantioselectivity. ub.edu | Development of suitable catalysts can be challenging and expensive. | Metal-catalyzed and organocatalytic reactions. |

| Chemo-enzymatic Synthesis | High selectivity and mild reaction conditions. researchgate.net | Enzyme stability and compatibility with chemical reagents can be limiting. | Lipase-catalyzed resolutions. mdpi.com |

Comprehensive Unraveling of this compound Biosynthetic Pathways and Potential for Metabolic Engineering for Production

While this compound has been isolated from various Cuscuta species, the complete biosynthetic pathway remains largely unelucidated. dokumen.pub Understanding the enzymatic machinery responsible for constructing this intricate molecule from its primary metabolites is a fundamental research challenge with significant implications for its sustainable production. It is hypothesized that the biosynthesis of indolo[2,3-α]quinolizine alkaloids involves the condensation of an indole (B1671886) derivative with a monoterpenoid unit. researchgate.net The elucidation of the specific enzymes, such as synthases and tailoring enzymes, that catalyze the key bond formations and modifications in this compound biosynthesis is a critical next step.

The burgeoning field of metabolic engineering offers a powerful toolkit to address the low natural abundance of this compound. benthamscience.comnih.govmdpi.com Once the biosynthetic genes are identified, they can be introduced into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) to create "cellular factories" for this compound production. nih.govnih.gov This approach has been successfully applied to other complex plant alkaloids and offers a scalable and sustainable alternative to chemical synthesis or extraction from plant sources. nih.govnih.gov

Future research should focus on:

Transcriptome and Proteome Analysis: Identifying candidate genes and enzymes involved in the this compound biosynthetic pathway in Cuscuta species.

In Vitro and In Vivo Enzyme Characterization: Functionally characterizing the identified enzymes to confirm their roles in the pathway.

Heterologous Expression: Reconstructing the this compound biosynthetic pathway in a heterologous host for sustainable production.

Deeper Elucidation of Molecular and Cellular Mechanisms of Action for All Documented Biological Activities of this compound

This compound has been reported to possess a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. smolecule.comsid.ir However, a significant knowledge gap exists regarding the precise molecular and cellular mechanisms that underpin these activities. Future research must move beyond preliminary screening and delve into the intricate signaling pathways and molecular targets that this compound modulates.

For its anti-inflammatory effects , studies on Cuscuta chinensis extracts suggest a mechanism involving the reduction of pro-inflammatory mediators like nitric oxide (NO) and the modulation of cytokines such as IL-1β, IL-6, and TNF-α, as well as the inhibition of COX-2 and NF-κB. nih.gov The direct effects of pure this compound on these pathways need to be systematically investigated. The anti-inflammatory actions of related indole alkaloids have been linked to the suppression of the NF-κB and MAPK signaling pathways. chemfaces.com

In the context of cancer , research indicates that this compound may inhibit the proliferation of certain cancer cell lines. smolecule.com Future studies should aim to identify the specific signaling pathways affected by this compound. Drawing parallels from compounds with similar structural motifs like curcumin, potential targets could include the PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways, which are frequently dysregulated in cancer. nih.govfrontiersin.orgnih.govmdpi.comscientificarchives.com

The neuroprotective potential of this compound is another promising area of investigation. smolecule.comlindenbotanicals.com Mechanisms could involve the protection of neurons from oxidative stress-induced apoptosis, as has been observed for other neuroprotective compounds. nih.gov The ability of this compound to interact with receptors involved in neurotransmission also warrants further exploration. smolecule.com

Exploration of Novel this compound Analogues as Chemical Probes for Biological Systems

The development of novel this compound analogues presents a powerful strategy to not only explore structure-activity relationships (SAR) but also to create chemical probes for studying biological systems. By systematically modifying the this compound scaffold, researchers can design molecules with enhanced potency, selectivity, or with specific functionalities for target identification and visualization.

A key challenge is to synthesize a diverse library of this compound analogues with modifications at various positions of the tetracyclic ring system. These analogues can then be used to:

Establish Structure-Activity Relationships (SAR): Determine which structural features are critical for each of the documented biological activities. researchgate.net

Develop Fluorescent Probes: Incorporating fluorophores into the this compound structure can enable the visualization of its subcellular localization and interaction with potential protein targets in living cells.

Create Affinity-Based Probes: Attaching reactive groups or photoaffinity labels can facilitate the covalent labeling and subsequent identification of this compound's molecular targets.

The synthesis of such analogues, coupled with high-throughput screening, will be instrumental in identifying lead compounds with improved therapeutic profiles and in dissecting the complex pharmacology of this compound.

Integration of Computational Chemistry and Chemoinformatics in this compound Research

Computational chemistry and chemoinformatics are indispensable tools for accelerating drug discovery and understanding the molecular basis of biological activity. researchgate.net The integration of these in silico approaches into this compound research is crucial for navigating the complexities of its chemical and biological space.

Molecular docking simulations can provide valuable insights into the potential binding modes of this compound and its analogues with various biological targets, such as enzymes and DNA. nih.govnih.gov For instance, molecular docking has been used to investigate the interactions of compounds from Cuscuta species with targets related to recurrent spontaneous abortion. researchgate.net Such studies can help to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for predicting the biological activity of novel compounds based on their chemical structure. researchgate.netmdpi.comnih.gov By developing robust QSAR models for this compound's various activities, researchers can rationally design new analogues with enhanced potency and selectivity. A QSAR study on related indoloquinoline alkaloids has already demonstrated the potential of this approach. researchgate.netcnjournals.com

Future computational research on this compound should focus on:

Developing accurate QSAR models for its anti-inflammatory, anticancer, and neuroprotective activities.

Performing molecular dynamics simulations to study the dynamic behavior of this compound-target complexes.

Utilizing network pharmacology to predict potential targets and understand the systemic effects of this compound. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.